Cas no 2193067-25-1 (2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers)

2-3-(tert-Butoxy)-2,2-dimethylcyclobutylacetic acid is a cyclobutane derivative featuring a tert-butoxy group and a carboxylic acid functionality. The product is supplied as a mixture of diastereomers, offering versatility in synthetic applications where stereochemical diversity is advantageous. Its rigid cyclobutyl framework and tert-butoxy substituent enhance stability while providing a reactive handle for further functionalization. The presence of the acetic acid moiety allows for straightforward derivatization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The diastereomeric mixture ensures broad utility in exploratory research and process optimization.
2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers structure
2193067-25-1 structure
商品名:2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers
CAS番号:2193067-25-1
MF:C12H22O3
メガワット:214.301284313202
CID:5194088
PubChem ID:136574824

2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid
    • 2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers
    • インチ: 1S/C12H22O3/c1-11(2,3)15-9-6-8(7-10(13)14)12(9,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
    • InChIKey: WEBFZAVQBZMIDG-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(O)=O)CC(OC(C)(C)C)C1(C)C

2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM468753-250mg
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid
2193067-25-1 95%+
250mg
$353 2023-03-24
Enamine
EN300-1696739-0.1g
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid, Mixture of diastereomers
2193067-25-1 95%
0.1g
$257.0 2023-09-20
Enamine
EN300-1696739-0.5g
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid, Mixture of diastereomers
2193067-25-1 95%
0.5g
$579.0 2023-09-20
Chemenu
CM468753-500mg
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid
2193067-25-1 95%+
500mg
$648 2023-03-24
Chemenu
CM468753-1g
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid
2193067-25-1 95%+
1g
$822 2023-03-24
Enamine
EN300-1696739-1.0g
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid, Mixture of diastereomers
2193067-25-1 95%
1.0g
$743.0 2023-07-10
Enamine
EN300-1696739-10.0g
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid, Mixture of diastereomers
2193067-25-1 95%
10.0g
$3191.0 2023-07-10
Aaron
AR01FJKQ-100mg
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid
2193067-25-1 95%
100mg
$379.00 2025-02-11
A2B Chem LLC
AY03726-250mg
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid
2193067-25-1 95%
250mg
$422.00 2024-04-20
Enamine
EN300-1696739-5g
2-[3-(tert-butoxy)-2,2-dimethylcyclobutyl]acetic acid, Mixture of diastereomers
2193067-25-1 95%
5g
$2152.0 2023-09-20

2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers 関連文献

2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomersに関する追加情報

Introduction to 2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers (CAS No: 2193067-25-1)

2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers, identified by the CAS number 2193067-25-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This mixture of diastereomers features a unique structural framework characterized by a tert-butoxy substituent attached to a 2,2-dimethylcyclobutyl core, linked via an acetic acid moiety. The presence of multiple diastereomers in the mixture underscores the compound's stereochemical complexity, which is a critical factor in its potential biological activity and pharmacological properties.

The structural motif of this compound—specifically the 2,2-dimethylcyclobutyl ring—provides a rigid scaffold that may contribute to its stability and interactions with biological targets. The tert-butoxy group introduces a bulky, electron-withdrawing substituent that can influence both the electronic properties and steric environment of the molecule. Such structural features are often exploited in drug design to enhance binding affinity, selectivity, and metabolic stability. The acetic acid functionality further suggests potential for further derivatization or interaction with biological systems, such as enzymes or receptors.

In recent years, there has been growing interest in cyclic compounds with bulky substituents for their potential applications in medicinal chemistry. The mixture of diastereomers aspect of this compound is particularly noteworthy, as diastereomers can exhibit distinct physicochemical properties and biological activities. This inherent diversity makes such mixtures valuable starting points for structure-activity relationship (SAR) studies, allowing researchers to explore the impact of stereochemistry on molecular behavior.

Current research in the field of organometallic chemistry and catalysis has highlighted the importance of sterically hindered cyclic compounds in facilitating asymmetric transformations. The 2,2-dimethylcyclobutyl core in this compound could serve as an effective scaffold for such processes, enabling the synthesis of enantiomerically enriched derivatives with tailored properties. Additionally, the tert-butoxy group may play a role in stabilizing reactive intermediates or controlling reaction pathways during synthetic procedures.

The acetic acid derivative class is well-documented for its versatility in medicinal applications. Acetic acid-based molecules often serve as key intermediates in the synthesis of more complex pharmacophores. The presence of this functionality in 2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid suggests its utility as a building block for novel drug candidates targeting various therapeutic areas. For instance, acetic acid derivatives have been explored for their potential roles as inhibitors or modulators of metabolic pathways, making this compound a promising candidate for further investigation.

Advances in computational chemistry and molecular modeling have enhanced our ability to predict and analyze the behavior of complex molecules like this one. The stereochemical landscape of the mixture of diastereomers can be systematically studied using computational methods to understand how different conformations or isomers interact with biological targets. Such insights are crucial for optimizing drug design and improving therapeutic outcomes.

The pharmaceutical industry has increasingly recognized the value of stereoisomeric mixtures in drug development. While enantiomerically pure compounds are often preferred due to their predictable pharmacokinetics and reduced side effects, mixtures can provide additional flexibility in optimizing drug properties. The study of diastereomeric mixtures allows researchers to dissect the contributions of individual stereocenters to overall biological activity, leading to more informed decisions during lead optimization.

In conclusion,2-3-(tert-butoxy)-2,2-dimethylcyclobutylacetic acid, Mixture of diastereomers (CAS No: 2193067-25-1) represents a structurally intriguing compound with potential applications across multiple domains of chemical biology and pharmaceutical research. Its unique combination of structural features—namely the tert-butoxy, 2,2-dimethylcyclobutyl, and acetic acid moieties—makes it a compelling subject for further exploration. As research continues to uncover new methodologies for studying stereoisomeric complexity and developing innovative therapeutics,this compound holds promise as a valuable tool in advancing our understanding of molecular interactions and drug design principles.

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